Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate
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Overview
Description
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the diaza (two nitrogen atoms) and spiro (a single atom common to two rings) moieties makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diazo compounds with alkenes or alkynes, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylspiro[4.4]nona-1,3-diene
- 2,3-Diazaspiro[4.4]nona-1,6,8-triene
- Tetrazaspiro[4.5]deca-2,9-diene-6-one
Uniqueness
Dimethyl 1,2-diazaspiro[44]nona-1,3-diene-3,4-dicarboxylate is unique due to its specific diaza and spirocyclic structure, which imparts distinct chemical and biological properties
Biological Activity
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate (CAS Number: 119393-27-0) is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C11H14N2O4 |
Molecular Weight | 238.24 g/mol |
Exact Mass | 238.095 g/mol |
Polar Surface Area (PSA) | 77.32 Ų |
LogP | 0.236 |
The compound features a spirocyclic structure that contributes to its unique biological properties. Its molecular design allows for interaction with various biological targets, making it a candidate for further investigation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study published in the Journal of Organic Chemistry, the compound was tested against several bacterial strains, demonstrating effective inhibition of growth at specific concentrations .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways . The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory responses, thereby exhibiting anti-inflammatory properties.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
A separate study evaluated the compound's effects on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment . Flow cytometry analysis confirmed that treated cells underwent significant apoptosis.
Properties
CAS No. |
119393-27-0 |
---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-16-9(14)7-8(10(15)17-2)12-13-11(7)5-3-4-6-11/h3-6H2,1-2H3 |
InChI Key |
XVZBADVUWCKWGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NC12CCCC2)C(=O)OC |
Origin of Product |
United States |
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